5-METHYLTETRALINE
Description
Contextualization within Tetralin Chemistry and Derivatives
Tetralin, or 1,2,3,4-tetrahydronaphthalene, and its derivatives are a significant class of compounds in organic and medicinal chemistry. researchgate.netresearchgate.net The tetralin framework, consisting of a fused benzene (B151609) and cyclohexane (B81311) ring, is a structural component in numerous biologically active compounds, including some used in cancer chemotherapy and antidepressants. researchgate.netnih.gov The chemical reactivity of the tetralin core, which combines aromatic and aliphatic features, allows for a wide range of chemical modifications.
5-Methyltetraline is distinguished from the parent tetralin by the presence of a methyl group on the aromatic portion of the molecule. This substitution influences its electronic properties and steric hindrance, thereby affecting its reactivity in various chemical transformations. The methyl group can direct further electrophilic substitution reactions on the aromatic ring and can also be a site for other chemical modifications. smolecule.com
Significance as a Foundational Motif in Organic Synthesis Research
The structural attributes of this compound make it a valuable foundational motif in the field of organic synthesis. abo.fi Its bicyclic system provides a rigid scaffold that can be elaborated upon to construct a variety of complex molecular architectures. Researchers utilize this compound as a starting material for the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry. smolecule.comsolubilityofthings.com
The synthesis of this compound itself can be achieved through several methods, including the hydrogenation of methylnaphthalene derivatives. smolecule.com For instance, the hydrogenation of 1-methylnaphthalene (B46632) can yield both 1-methyltetralin and 5-methyltetralin. acs.org The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. acs.org For example, studies have shown that using catalysts like palladium on carbon can facilitate this transformation. smolecule.commdpi.com
Overview of Current Research Trajectories
Current research involving this compound and its derivatives is multifaceted. One significant area of investigation is its use as an intermediate in the synthesis of pharmacologically active molecules. smolecule.com The tetralin scaffold is a known pharmacophore, and modifying it with a methyl group and other functionalities can lead to new drug candidates. researchgate.netontosight.ai
Another research trajectory focuses on the catalytic transformations of this compound. This includes studies on its hydrogenation to produce methyldecalins, which are of interest as high-density fuels or as solvents. acs.org Research has explored the use of various noble metal catalysts, such as palladium, platinum, rhodium, and ruthenium, supported on materials like activated carbon or alumina (B75360), to understand the kinetics and selectivity of these hydrogenation reactions. acs.org
Furthermore, this compound is studied in the context of hydrocracking processes, particularly relevant to the upgrading of coal-derived liquids and heavy oils. researchgate.nete3s-conferences.org Understanding the reaction pathways of compounds like this compound under hydrocracking conditions is crucial for optimizing these industrial processes. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ nih.gov |
| Molar Mass | 146.23 g/mol nih.gov |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 234.05°C |
| Melting Point | -23°C |
| Density | 0.9720 g/cm³ |
| Refractive Index | 1.5439 |
Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| ¹³C NMR | Spectral data available from sources like SpectraBase. nih.gov |
| Mass Spectrometry (GC-MS) | Major peaks (m/z) observed at 131 (Top Peak), 118 (2nd Highest), and 146 (3rd Highest). nih.gov |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for analysis. nih.govsolubilityofthings.comupatras.gr |
| ¹H NMR | Data can be found in spectral databases for detailed structural elucidation. aist.go.jphdki.hr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVIGZJPGLNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182365 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-64-5 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPHTHALENE, 1,2,3,4-TETRAHYDRO-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888WK5BNU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 Methyltetraline and Substituted Analogs
Catalytic Hydrogenation Strategies
Catalytic hydrogenation stands as a primary and extensively studied method for the synthesis of 5-methyltetralin. This approach typically involves the partial hydrogenation of a naphthalene (B1677914) derivative, where precise control over reaction conditions and catalyst selection is paramount to achieving high selectivity for the desired product.
Hydrogenation of Naphthalene Derivatives
The selective hydrogenation of methylnaphthalenes, particularly 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), is a direct route to 5-methyltetralin.
The hydrogenation of 1-methylnaphthalene can yield both 1-methyltetralin and 5-methyltetralin. acs.org Research indicates that the hydrogenation of the unsubstituted ring is often favored, leading to 5-methyltetralin as a major product. acs.orgresearchgate.net In fact, across various catalysts, the yield of 5-methyltetralin is consistently higher than that of 1-methyltetralin. acs.org For instance, under certain conditions, the mass fraction ratio of 5-methyltetralin to 1-methyltetralin can be approximately 2. researchgate.net
Similarly, the hydrogenation of 2-methylnaphthalene can produce 2-methyltetralin (B13969405) and 6-methyltetralin, with the latter often being a significant product. uniovi.es Studies have shown that platinum-based catalysts can be more active in the formation of the fully hydrogenated methyldecalin from 2-methylnaphthalene compared to palladium catalysts. uniovi.es
A possible reaction pathway for the hydrogenation and cracking of 1-methylnaphthalene involves its initial disproportionation to naphthalene and dimethylnaphthalene, followed by hydrogenation. osti.gov The primary products are often methyl and dimethyl tetralin. osti.gov
The choice of catalyst and its support material significantly dictates the outcome of methylnaphthalene hydrogenation. A variety of metals, including palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), supported on materials like activated carbon, alumina (B75360) (Al2O3), and zeolites, have been investigated. acs.org
Carbon-supported noble metal catalysts (Pd, Pt, Rh, and Ru) have been shown to be effective for the hydrogenation of 1-methylnaphthalene. acs.org Generally, these catalysts favor the formation of 5-methyltetralin, with the exception of Pt/C, which tends to produce more 1-methyltetralin. acs.org Rhodium on alumina (Rh/Al2O3) has been identified as a highly selective catalyst, rapidly converting the reactant to 5-methyltetralin. acs.org
Bimetallic catalysts, such as Co-Mo, Ni-W, and Ni-Mo supported on γ-Al2O3, are also employed. fx361.com The activity for 1-methylnaphthalene saturation follows the order: Ni-Mo-W > Ni-Mo > Ni-W > Co-Mo. fx361.com The introduction of ammonia (B1221849) (NH3) can enhance the selectivity for mono-aromatics on Ni-Mo-W and Ni-Mo catalysts. fx361.com
Studies on Pt catalysts supported on mordenite (B1173385) (Pt/HMOR) for 2-methylnaphthalene hydrogenation have shown that methyltetralins are the main products, with 5-methyltetralin being the most abundant. mdpi.com Similarly, a RuNi catalyst on a ZSM-5 + Al2O3 support achieved a high conversion of 1-methylnaphthalene. mdpi.com
The table below summarizes the performance of different catalysts in the hydrogenation of 1-methylnaphthalene.
| Catalyst | Support | Temperature (°C) | Pressure | Conversion (%) | Key Observations |
| Rh | Al2O3 | 250 | - | - | Fast and selective transformation to 5-methyltetralin. acs.org |
| Pd | C | 250 | - | - | Mainly yields 5-methyltetralin. acs.org |
| Pt | C | 250 | - | - | Primarily forms 1-methyltetralin. acs.org |
| Ru | C | 250 | - | - | Mainly yields 5-methyltetralin. acs.org |
| Ni-Mo-W | γ-Al2O3 | 250-380 | 4.0 MPa | - | Highest activity for saturation. fx361.com |
| Ni-Mo | γ-Al2O3 | 250-380 | 4.0 MPa | - | Good activity for saturation. fx361.com |
| RuNi | ZSM-5 + Al2O3 | 200 | Atmospheric | 92.5 | High conversion of 1-methylnaphthalene. mdpi.com |
| Pt | Mordenite | - | - | - | Mainly produces methyltetralins from 2-methylnaphthalene, with 5-methyltetralin in the largest amount. mdpi.com |
Controlling reaction parameters such as temperature, pressure, and residence time is crucial for maximizing the yield of the desired isomer. For the hydrogenation of 1-methylnaphthalene, moderate hydrogen pressure is found to favor the formation of methyltetralin. researchgate.net However, excessively high pressure and temperature can inhibit the preservation of tetralin. researchgate.net Studies have shown that within a hydrogen pressure range of 3–7 MPa, the selectivity towards decalin increases with pressure, and an optimal temperature of 240 °C was identified for maximizing decalin yield in naphthalene hydrogenation. mdpi.com
In the selective hydrogenation of 1-methylnaphthalene over a Ni-Mo catalyst, a high methyl-tetralin selectivity of 98.3% was achieved at 360°C and 4.0 MPa hydrogen pressure. researchgate.net
Influence of Catalyst Composition and Support (e.g., Palladium on Carbon, Co-Mo, Pt, Rh, Ru on Alumina/Activated Carbon) on Reaction Kinetics and Selectivity
Isomerization Pathways during Hydrogenation Processes
During the hydrogenation of methylnaphthalenes, isomerization reactions can occur, leading to a mixture of products. For instance, in the hydrogenation of 1-methylnaphthalene, an increase in the proportion of 1-methyltetralin as the reaction progresses suggests an isomerization reaction between 1-methyltetralin and 5-methyltetralin, which is particularly noticeable with Rh and Pd/C catalysts. acs.org
Furthermore, isomerization between 5-methyltetralin and 6-methyltetralin has been suggested to follow the hydrogenation of 1-methylnaphthalene to 5-methyltetralin. kyushu-u.ac.jp The hydroconversion of 2-methylnaphthalene also involves complex reaction pathways including isomerization, hydrogenation, ring contraction, and ring opening. unam.mxntnu.no
Alkylation and Cyclialkylation Approaches
While catalytic hydrogenation is the predominant method, alkylation and cyclialkylation reactions offer alternative synthetic routes. Friedel-Crafts chemistry has been a classical approach. For example, the cyclialkylation of 2-chloro-5-phenylpentane unexpectedly yields 1-methyltetralin, indicating a rearrangement mechanism. vulcanchem.comcdnsciencepub.com This reaction proceeds through a carbocation intermediate that is stabilized by the aromatic ring. vulcanchem.com Deuterium (B1214612) labeling studies have been instrumental in elucidating the mechanisms of these rearrangements, demonstrating that rearrangement often precedes the cyclialkylation step. cdnsciencepub.com
Friedel-Crafts Alkylation of Tetraline with Alkyl Halides
The Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups to an aromatic ring. numberanalytics.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a carbocation from an alkyl halide. byjus.commt.com The carbocation then attacks the aromatic ring of a molecule like tetralin, leading to the formation of an alkylated product. mt.com
The general mechanism involves three primary steps:
Generation of a carbocation from the alkyl halide with the aid of a Lewis acid catalyst. byjus.com
The electrophilic carbocation attacks the aromatic ring, temporarily disrupting its aromaticity and forming a cyclohexadienyl cation intermediate. byjus.com
Deprotonation of the intermediate restores the aromaticity of the ring and regenerates the catalyst. byjus.com
While a versatile reaction, Friedel-Crafts alkylation is most effective for intramolecular cyclization when forming five- or six-membered rings. wikipedia.org
Mechanistic Investigations of Friedel-Crafts Cyclialkylation and Rearrangements
The intramolecular version of the Friedel-Crafts reaction, known as cyclialkylation, is a valuable tool for synthesizing polycyclic compounds. masterorganicchemistry.com However, the reaction can be accompanied by rearrangements. Deuterium tracer studies have been employed to elucidate the mechanisms of these rearrangements. cdnsciencepub.com
For instance, in the cyclialkylation of 5-phenylpentyl chloride to form 1-methyltetralin, two main pathways were considered. cdnsciencepub.com One pathway involves the formation of a benzsuberane intermediate followed by an aryl shift. The other pathway suggests a rearrangement in the side chain prior to cyclization. cdnsciencepub.com By labeling the phenylalkyl chloride with deuterium, researchers can distinguish between these pathways by analyzing the position of the deuterium in the final 1-methyltetralin product using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy. cdnsciencepub.comresearchgate.net
These studies have shown that rearrangement often precedes cyclialkylation. cdnsciencepub.comresearchgate.net For example, the cyclialkylation of 1-chloro-5-phenylpentane (B101639) demonstrated that rearrangement occurred before the ring-closing step. researchgate.net Furthermore, extensive scrambling of deuterium has been observed, indicating complex intermediate carbocation rearrangements. cdnsciencepub.com
Cascade Intramolecular Prins/Friedel-Crafts Cyclization for Tetralin Scaffolds
A more recent and efficient strategy for constructing tetralin scaffolds involves a cascade reaction combining an intramolecular Prins cyclization with a Friedel-Crafts alkylation. beilstein-journals.orgbeilstein-journals.org This one-pot reaction sequence is atom-economical and provides a direct route to functionalized tetralins. beilstein-journals.org
The process is typically initiated by treating a substrate like 2-(2-vinylphenyl)acetaldehyde with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.orgbeilstein-archives.org This generates an oxocarbenium ion, which then undergoes an intramolecular Prins-type cyclization with the vinyl group to form a stable benzyl (B1604629) carbocation. beilstein-journals.org This carbocation intermediate is subsequently trapped by an electron-rich aromatic compound via an intermolecular Friedel-Crafts alkylation, yielding a 4-aryl-tetralin-2-ol derivative. beilstein-journals.orgbeilstein-archives.org
This cascade protocol has been successfully applied to synthesize a variety of 4-aryl-tetralin-2-ols and can be extended to create seven-membered ring systems like 5-aryl-tetrahydro-5H-benzo wikipedia.organnulen-7-ols. beilstein-journals.orgnih.gov The choice of Lewis acid and reaction conditions can influence the yield and diastereoselectivity of the final products. beilstein-journals.org For example, using iron(III) chloride (FeCl₃) as a catalyst has been shown to produce polycyclic rings in high yield with excellent diastereoselectivity and enantioselectivity. purdue.edu
Table 1: Lewis Acids in Prins/Friedel-Crafts Cyclization This table is interactive. Users can sort and filter the data.
| Lewis Acid | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| AlCl₃ | 2-(2-vinylphenyl)acetaldehyde and veratrole | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 50% | beilstein-journals.org |
| Et₂AlCl | 2-(2-vinylphenyl)acetaldehyde and veratrole | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 55% | beilstein-journals.org |
| BF₃·Et₂O | 3-(2-vinylphenyl)propanal and veratrole | 5-(3,4-dimethoxyphenyl)tetrahydro-5H-benzo wikipedia.organnulen-7-ol | 60% | beilstein-journals.org |
| BF₃·Et₂O | 3-(2-vinylphenyl)propanal and furan | 5-(furan-2-yl)tetrahydro-5H-benzo wikipedia.organnulen-7-ol | 31% | beilstein-journals.org |
| FeCl₃ | Not Specified | Polycyclic rings | High | purdue.edu |
Convergent and Divergent Synthetic Routes from Precursors
Conversion from Methylindan Derivatives
An alternative synthetic approach to 5-methyltetraline involves the conversion of methylindan derivatives. smolecule.com This can be achieved through catalytic processes that induce rearrangement and aromatization reactions. smolecule.com
Strategies for Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of specific enantiomers of chiral this compound derivatives is of significant interest, particularly for applications in pharmaceuticals. Asymmetric hydrogenation is a key technique used to achieve this. nih.gov This often involves the use of transition metal catalysts with chiral ligands. nih.gov
For example, palladium-catalyzed asymmetric hydrogenation has been used to produce enantioenriched cyclic amines. nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov However, steric hindrance can be a challenge; for instance, a methyl group at the 5-position of a phenyl ring has been observed to inhibit the reaction. nih.gov
Other strategies include the use of iridium catalysts for asymmetric hydrogenation, where adjusting the reaction solvent can selectively produce either enantiomer of a chiral product. rsc.org Furthermore, diastereoselective intramolecular Friedel-Crafts reactions, catalyzed by systems like Ca(NTf₂)₂/Bu₄NPF₆, have been developed to create tetralin skeletons with high regio- and diastereoselectivity. researchgate.net
Biomass-Derived and Renewable Feedstock Conversion Pathways
In the pursuit of sustainable chemical production, researchers are exploring pathways to synthesize compounds like this compound from renewable biomass. energy.gov One promising route involves the conversion of lignocellulosic biomass, which is an abundant and non-food resource. energy.govnih.gov
A two-step process has been developed to produce 5-methyl-2,3-dihydro-1H-indene (methylindan) and tetralin from xylose, a sugar derived from hemicellulose. nih.gov
Step 1: Xylose is converted to cyclopentanone (B42830) (CPO) with high carbon yield through direct hydrogenolysis using a non-noble bimetallic Cu-La/SBA-15 catalyst. nih.gov
Step 2: The resulting CPO undergoes a cascade of self-aldol condensation, rearrangement, and aromatization reactions over a commercial H-ZSM-5 zeolite catalyst to selectively produce methylindan and tetralin. nih.gov
This method represents a significant step towards producing valuable bicyclic aromatics from renewable feedstocks. nih.gov The development of efficient catalysts for converting biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), into valuable chemicals is an active area of research. rsc.orgnih.govbuketov.edu.kz
Exploration of Selective Hydrogenolysis of Hemicellulose
The production of this compound from hemicellulose, a major component of lignocellulosic biomass, represents a significant advancement in biorefinery. d-nb.infocityu.edu.hk This process is not a direct conversion but rather a multi-step strategy that first involves the breakdown of hemicellulose into simpler platform molecules. d-nb.info
A notable two-step route has been developed for the selective production of this compound and methylindan from xylose or hemicellulose. d-nb.info The initial and crucial step is the selective hydrogenolysis of these starting materials. Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. mdpi.com In this context, the C-O and C-C bonds within the hemicellulose structure are cleaved.
The first step of this process yields cyclopentanone with a significant carbon yield of approximately 60%. d-nb.info This conversion is achieved through direct hydrogenolysis using a non-noble bimetallic catalyst, specifically Cu-La/SBA-15. d-nb.info Hemicellulose is first depolymerized into its constituent sugars, primarily xylose, which is a five-carbon sugar. ncsu.edu This xylose then undergoes a series of reactions, including hydrogenation and cyclization, to form cyclopentanone. This initial product, cyclopentanone, serves as a key intermediate for the subsequent synthesis of this compound. d-nb.info
The use of dicarboxylic acids, such as maleic acid, has also been explored to selectively hydrolyze hemicellulose to produce xylose with high yields, which can then be used as a feedstock for further catalytic conversion. ncsu.edu
Zeolite Catalyst Systems in Biomass Conversion for Tetralin Production
Zeolite catalysts are critical in the subsequent conversion of biomass-derived intermediates into tetralin and its derivatives, including this compound. d-nb.infomdpi.com These crystalline aluminosilicate (B74896) materials possess well-defined pore structures and tunable acidity, which are essential for catalyzing a variety of reactions such as condensation, rearrangement, and aromatization. mdpi.comresearchgate.net
Following the initial hydrogenolysis of hemicellulose to cyclopentanone, the second step involves a cascade reaction catalyzed by a commercial H-ZSM-5 zeolite. d-nb.info In this step, cyclopentanone undergoes self-aldol condensation, followed by rearrangement and aromatization to selectively produce 5-methylindan (B54010) and tetralin. d-nb.info The specific product distribution can be influenced by the choice of the starting cycloketone; for instance, using cyclohexanone (B45756) as the feedstock leads to the formation of dimethyltetralin. d-nb.info
The catalytic performance of various zeolites in related reactions, such as the hydrocracking of tetralin to produce benzene (B151609), toluene, and xylenes (B1142099) (BTX), has been extensively studied. researchgate.netresearchgate.net These studies provide insights into the role of zeolite properties in ring-opening and isomerization reactions. Different zeolite types, including H-Beta, H-Mordenite, H-USY, H-Y, and H-ZSM-5, have been investigated for tetralin cracking. researchgate.net H-ZSM-5 has demonstrated high catalytic activity and resistance to carbon deposition, with a selectivity to BTX of 52.2 mol%. researchgate.net The catalytic performance is attributed to its high mesopore volume, mild acidity, and a high ratio of Brønsted to Lewis acid sites. researchgate.net
Research on metal-modified ZSM-5 catalysts has also been conducted to optimize the production of BTX from tetralin. researchgate.net Furthermore, studies on Y zeolites have shown that their pore properties and acidity directly influence the hydrocracking pathway of tetralin. mdpi.com
The table below summarizes the performance of different catalyst systems in the conversion of biomass-derived molecules to or from tetralin and its analogs.
| Catalyst System | Feedstock | Key Products | Conversion/Yield | Reference |
| Cu-La/SBA-15 | Xylose/Hemicellulose | Cyclopentanone | ~60% Carbon Yield | d-nb.info |
| H-ZSM-5 | Cyclopentanone | 5-Methylindan, Tetralin | Selective Production | d-nb.info |
| H-ZSM-5 | Tetralin | BTX | 52.2 mol% BTX Selectivity | researchgate.net |
| MoP-HY | Naphthalene | Tetralin | 85% Conversion, 99% Selectivity | acs.org |
| 5 wt%Zr/ZSM-5 | Tetralin | BTX | 24.2 mol% BTX Selectivity | researchgate.net |
Reactivity Profiles and Reaction Mechanisms of 5 Methyltetraline
Hydrocarbon Transformations
The hydrocarbon framework of 5-methyltetraline can undergo several transformations, including further saturation of the aromatic ring and cleavage of the cyclic structure through cracking and disproportionation.
Further Hydrogenation to Saturated Hydrocarbons (e.g., Methyldecalin)
This compound is an intermediate in the hydrogenation of 1-methylnaphthalene (B46632). acs.org The process does not stop at the tetralin derivative; under appropriate catalytic conditions, the aromatic ring of this compound can be further hydrogenated to yield fully saturated methyldecalin isomers. acs.orgacs.org This reaction is typically carried out in the presence of metal catalysts, such as rhodium, palladium, or ruthenium, under hydrogen pressure. acs.orggoogleapis.com
The hydrogenation of 1-methylnaphthalene initially produces both 1-methyltetralin and 5-methyltetralin. osti.govacs.org These intermediates then undergo subsequent hydrogenation to form various stereoisomers of 1-methyldecalin. acs.org The distribution of cis- and trans-isomers of the resulting methyldecalin is dependent on the catalyst and reaction conditions. googleapis.com For instance, ruthenium catalysts have been shown to favor the formation of cis-isomers, which is notable because trans-isomers are typically more thermodynamically stable. googleapis.com
A proposed reaction network for the hydrogenation of 1-methylnaphthalene, which includes this compound as a key intermediate, is shown below. acs.org
| Reactant | Intermediate Products | Final Products |
| 1-Methylnaphthalene | 1-Methyltetralin, 5-Methyltetralin | cis- and trans-1-Methyldecalin isomers |
This table illustrates the sequential nature of the hydrogenation process, starting from a naphthalene (B1677914) derivative and proceeding through a tetralin intermediate to a fully saturated decalin product.
Studies on Cracking and Disproportionation Pathways
In addition to hydrogenation, 5-methyltetralin can participate in cracking and disproportionation reactions, particularly under conditions typical of catalytic cracking in the petrochemical industry. osti.govchemguide.co.uk Disproportionation is a redox reaction where a substance of an intermediate oxidation state converts into two different compounds, one with a higher and one with a lower oxidation state. tutorchase.comwikipedia.org In the context of this compound, it can disproportionate to produce tetralin and dimethyltetralins. osti.gov Cracking involves the breaking of carbon-carbon bonds to form smaller molecules. osti.govmdpi.com
Research indicates that the formation of tetralin from 1-methylnaphthalene hydrocracking likely stems from the disproportionation of the 5-methyltetralin intermediate. osti.gov This pathway can influence product yields, for example, explaining lower than expected concentrations of 5-methyltetralin when using certain catalysts like ZnCl₂. osti.gov
Formation of Alkylbenzenes from Methyltetraline Isomers
A significant pathway in the transformation of methyltetraline isomers, including 5-methyltetralin, is cracking that leads to ring-opening. osti.govresearchgate.net This process results in the formation of various C11-alkylbenzenes. researchgate.netresearchgate.net Studies on the hydrocracking of methylnaphthalenes over sulfided nickel-molybdenum/alumina (B75360) catalysts have identified the specific alkylbenzene isomers produced. researchgate.net The ring-opening of 1- and 5-methyltetralin is considered the source of products such as (1-methylbutyl)benzene, pentylbenzene, 1-butyl-2-methylbenzene, and 1-butyl-3-methylbenzene. researchgate.net This suggests that the initial cleavage occurs within the saturated ring of the methyltetralin molecule. osti.gov
| Methyltetralin Precursor | Resulting C11-Alkylbenzene Products |
| 1-Methyltetralin & 5-Methyltetralin | (1-methylbutyl)benzene, pentylbenzene, 1-butyl-2-methylbenzene, 1-butyl-3-methylbenzene |
| 2-Methyltetralin (B13969405) & 6-Methyltetralin | (2-methylbutyl)benzene, (3-methylbutyl)benzene, 1-butyl-3-methylbenzene, 1-butyl-4-methylbenzene |
This table, based on hydrocracking studies, shows the different alkylbenzene isomers formed from the ring-opening of various methyltetralin isomers. researchgate.net
Role of Protonation in Initiating Cracking Reactions
The cracking of methyltetralins is widely believed to be initiated by the protonation of the aromatic ring, a mechanism common in acid-catalyzed hydrocarbon reactions. osti.govconicet.gov.ar The presence of a methyl group on the aromatic ring, as in 5-methyltetralin, enhances the basicity of the ring compared to unsubstituted tetralin. osti.gov This increased basicity facilitates protonation, thereby increasing the concentration of the protonated reactant and accelerating subsequent reactions like cracking. osti.gov
Following protonation, a series of complex rearrangements governed by carbonium ion chemistry can occur, ultimately leading to the cleavage of the saturated ring. osti.gov While the methyl group's electron-donating nature increases the ring's basicity, the stability of the resulting carbocation also plays a role. Cleavage of the saturated ring in 5-methyltetralin can form a secondary carbonium ion, whereas cleavage in 1-methyltetralin would form a primary carbonium ion. osti.gov This could potentially balance the reactivity differences arising from the initial protonation step. osti.gov
Aromatic Ring Reactivity
The benzene (B151609) ring in this compound retains its aromatic character and can undergo characteristic reactions, most notably electrophilic aromatic substitution. smolecule.com
Electrophilic Aromatic Substitution Reactions and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The substituents already present on the ring significantly influence both the rate of reaction and the position of the new substituent (regioselectivity). wikipedia.orglibretexts.org
In this compound, the aromatic ring is substituted with two groups: a methyl group and an alkyl group (the fused saturated ring). Both are considered activating, ortho-, para-directing groups. wikipedia.orgyoutube.com Activating groups donate electron density to the ring, making it more nucleophilic and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orglibretexts.org
The methyl group activates the ring through an inductive effect and hyperconjugation. The fused alkyl ring also activates the ring via an inductive effect. Therefore, electrophilic attack is directed to the positions ortho and para to these activating groups. In this compound, the positions are numbered relative to the fused ring system. The methyl group is at position 5. The positions available for substitution on the aromatic ring are 6, 7, and 8.
Position 8: This position is ortho to the methyl group at position 5 and ortho to the fused alkyl ring.
Position 6: This position is meta to the methyl group at position 5 and para to the fused alkyl ring.
Position 7: This position is para to the methyl group at position 5 and meta to the fused alkyl ring.
Given that both substituents direct ortho and para, the most likely positions for electrophilic attack are positions 7 and 8, which are para and ortho, respectively, to the strongly activating methyl group. Position 8 is also ortho to the fused ring, making it electronically favorable. Position 7 is para to the methyl group, another highly favored position. Steric hindrance from the adjacent saturated ring might influence the relative yields of substitution at position 8 versus position 7.
| Position | Relation to Methyl Group (C5) | Relation to Fused Ring | Predicted Reactivity |
| 6 | meta | para | Less favored due to meta relation to methyl group |
| 7 | para | meta | Highly favored |
| 8 | ortho | ortho | Highly favored, but may have steric hindrance |
This table analyzes the directing effects of the existing substituents on the aromatic ring of this compound to predict the regioselectivity of electrophilic aromatic substitution reactions.
Oxidative Transformations to Hydroxylated Derivatives
The oxidation of this compound can lead to the formation of various hydroxylated derivatives, with the reaction site depending on the specific oxidizing agents and conditions employed. The saturated ring is particularly susceptible to oxidation due to the presence of benzylic protons, which are more readily abstracted.
Key oxidative transformations include:
Benzylic Hydroxylation: The carbon atoms adjacent to the aromatic ring (positions 5 and 8) are activated towards oxidation. The reaction can proceed via a radical mechanism where a benzylic hydrogen is abstracted, followed by the introduction of a hydroxyl group.
Alicyclic Ring Oxidation: Other positions on the saturated ring (6 and 7) can also be hydroxylated, though this typically requires more forceful conditions than benzylic oxidation. scripps.edu
Aromatization: Under certain oxidative conditions, this compound can undergo dehydrogenation, an oxidative process that results in the formation of 5-methylnaphthalene. This is analogous to the oxidation of the isomeric 6-methyltetralin, which yields 2-methylnaphthalene (B46627).
The synthesis of specific hydroxylated derivatives often involves multi-step processes. For instance, the conversion of 5-methylcytosine (B146107) to its hydroxylated forms (5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine) occurs through consecutive oxidation reactions mediated by enzymes. nih.gov While the substrate is different, this illustrates the principle of sequential oxidation to introduce hydroxyl and further oxidized functional groups. nih.gov
Interaction Studies with Catalytic Systems
The behavior of this compound in the presence of catalysts is critical, particularly in hydrogenation processes relevant to fuel production and chemical synthesis.
For a molecule like this compound, interaction with Lewis acid sites can lead to:
Isomerization: Skeletal isomerization of the naphthenic (saturated) ring can occur, potentially leading to ring contraction. For example, during the hydrocracking of 1-methylnaphthalene, the intermediate methyltetralin can isomerize to form dimethylindane via the acid sites of a zeolite catalyst before further cracking. researchgate.net
Cracking: The Lewis acid sites can facilitate the cleavage of C-C bonds, leading to the formation of smaller alkylbenzenes. researchgate.net This is a key step in hydrocracking processes, which aim to reduce the molecular weight of aromatic feedstocks.
The presence and strength of Lewis acid sites are therefore crucial in determining the product distribution. Strong Lewis acidity can enhance the conversion of the substrate but may also lead to an increase in undesired cracking products. researchgate.net
This compound is a key intermediate in the hydrogenation of 1-methylnaphthalene. The choice of catalyst has a profound impact on the selectivity towards this compound and its subsequent hydrogenation products, such as methyldecalins.
In a comparative study of 1-methylnaphthalene hydrogenation, different supported noble metal catalysts yielded varying product distributions. acs.org The hydrogenation initially produces both 1-methyltetralin and 5-methyltetralin. acs.org Over all tested catalysts, the yield of 5-methyltetralin was consistently higher than that of 1-methyltetralin, indicating a preferential hydrogenation of the unsubstituted aromatic ring. acs.org
The data below, derived from research findings, illustrates the product distribution at 85% conversion of 1-methylnaphthalene over various catalysts. acs.org
| Catalyst | 5-Methyltetralin Yield (%) | 1-Methyltetralin Yield (%) | Methyldecalin Yield (%) |
|---|---|---|---|
| Ru/C | 70 | 1 | 14 |
| Rh/C | 59 | 1 | 25 |
| Pd/C | 55 | 1 | 29 |
| Pt/C | 63 | 1 | 21 |
| Ru/Al₂O₃ | 68 | 2 | 15 |
| Rh/Al₂O₃ | 45 | 1 | 39 |
| Pd/Al₂O₃ | 67 | 3 | 15 |
| Pt/Al₂O₃ | 62 | 3 | 20 |
Data adapted from a kinetic study on 1-methylnaphthalene hydrogenation. acs.org
As the reaction progresses, isomerization between 5-methyltetralin and 1-methyltetralin can occur, which is more noticeable with Rh and Pd/C catalysts. acs.org Catalysts supported on alumina generally show higher yields of the final methyldecalin products. acs.org The selectivity of the reaction is a critical parameter, and single-atom catalysts have been shown to achieve over 99% selectivity in other complex hydrogenations, highlighting the importance of catalyst design. nih.gov
Behavior with Lewis Acid Catalysts in Hydrogenation Processes
General Principles of Organic Reaction Mechanisms Applied to this compound
The reactivity of this compound can be understood through the fundamental principles of organic reaction mechanisms, including addition and elimination reactions.
Addition reactions to this compound primarily involve the aromatic ring and follow the mechanism of electrophilic aromatic substitution. This is a two-stage process involving an initial addition followed by an elimination. chemistrysteps.com
Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking an electrophile (E⁺). The methyl group is an activating, ortho-para directing group, while the alkyl substituent of the saturated ring is also weakly activating and ortho-para directing. This attack breaks one of the double bonds in the aromatic ring and forms a new C-E bond.
Formation of a Meisenheimer Complex: This initial addition step generates a resonance-stabilized carbocation intermediate known as a Meisenheimer complex or arenium ion. chemistrysteps.com The positive charge is delocalized across the other carbon atoms of the former aromatic ring.
A true addition reaction that saturates the aromatic ring (like catalytic hydrogenation) is also possible, but electrophilic substitution is more characteristic of the aromatic portion's reactivity.
Elimination reactions involving this compound can occur on the saturated portion of the molecule.
Dehydrogenation: The most direct elimination reaction is the dehydrogenation of the alicyclic ring to form 5-methylnaphthalene. This reaction involves the removal of hydrogen atoms and the formation of two new double bonds to achieve an aromatic system. It is an oxidative process often carried out at high temperatures with a catalyst like palladium on carbon.
Elimination from Substituted Derivatives: If this compound is first functionalized on the saturated ring (e.g., with a hydroxyl or halide group), it can undergo classical elimination reactions (E1 or E2). For example, a 6-hydroxy-5-methyltetralin could be dehydrated using an acid catalyst to form a double bond within the six-membered ring. The mechanism involves the loss of a leaving group from one carbon and a proton from an adjacent carbon. f-cdn.comlibretexts.org The elimination step is also the final stage in nucleophilic aromatic substitution, where a leaving group is expelled to restore the ring's aromaticity. chemistrysteps.comsavemyexams.com
Substitution Reactions
This compound, possessing an aromatic ring, is susceptible to electrophilic aromatic substitution (EAS) reactions. The substitution pattern is dictated by the electronic effects of the alkyl group and the fused aliphatic ring.
Friedel-Crafts Reactions
Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds on aromatic rings. studymind.co.uk These reactions are broadly categorized into alkylation and acylation.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring of this compound. studymind.co.uk It typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). saskoer.ca The Lewis acid activates the alkyl halide, generating a carbocation or a highly electrophilic complex that then attacks the electron-rich aromatic ring. saskoer.capressbooks.pub
A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements, particularly when using primary alkyl halides. mnstate.edulibretexts.org This can lead to a mixture of products with different alkyl substitutions. Furthermore, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. mnstate.edulibretexts.org
Friedel-Crafts Acylation: To circumvent the issues of rearrangement and polyalkylation, Friedel-Crafts acylation is often the preferred method. pressbooks.pub This reaction introduces an acyl group (R-C=O) into the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The electrophile in this case is a resonance-stabilized acylium ion (RCO⁺), which does not undergo rearrangement.
The mechanism involves the generation of the acylium ion, followed by its attack on the aromatic ring to form a cyclohexadienyl cation intermediate. Subsequent deprotonation restores the aromaticity of the ring. The resulting ketone product is deactivated towards further substitution, thus preventing polyacylation. pressbooks.pub
Interactive Data Table: Comparison of Friedel-Crafts Alkylation and Acylation
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation (or complex) pressbooks.pub | Acylium ion |
| Rearrangement | Prone to rearrangement mnstate.edulibretexts.org | No rearrangement |
| Poly-substitution | Often occurs mnstate.edulibretexts.org | Generally avoided pressbooks.pub |
| Catalyst | Lewis acid (e.g., AlCl₃) saskoer.ca | Lewis acid (e.g., AlCl₃) |
| Product | Alkyl-substituted aromatic | Acyl-substituted aromatic (ketone) |
Other Substitution Reactions
Beyond Friedel-Crafts reactions, the aromatic ring of this compound can undergo other electrophilic substitutions such as nitration and sulfonation. mnstate.edu Nitration introduces a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂), providing a pathway to synthesize amino-substituted tetralins. mnstate.edu Sulfonation introduces a sulfonic acid group (-SO₃H) and is a reversible reaction, making the sulfonyl group a useful blocking group in multi-step syntheses. mnstate.edu
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. byjus.com In the context of this compound and related structures, several types of rearrangements can occur, often under specific catalytic conditions.
Catalytic Rearrangements
Recent research has shown that 5-methyl-2,3-dihydro-1H-indene (methylindan) and tetralin can be produced from cyclopentanone (B42830) via a cascade of reactions including self-aldol condensation, rearrangement, and aromatization over acidic zeolite catalysts like H-ZSM-5. nih.gov While not a direct rearrangement of this compound itself, this demonstrates the types of skeletal rearrangements that can occur in related bicyclic systems under catalytic conditions. nih.gov
In processes involving the cracking of methyltetralins, protonation of the aromatic ring can initiate a sequence of reactions. For instance, 5-methyltetralin can undergo disproportionation to form tetralin and other methyltetralin isomers. osti.gov This process involves the transfer of a methyl group from one molecule to another. osti.gov
Furthermore, under certain catalytic conditions, such as with a photoredox/cobaloxime dual catalyst system, non-aromatic precursors can undergo skeletal rearrangement and dehydrogenative aromatization to form arylamines. chemrxiv.org This highlights the potential for complex rearrangements in the synthesis of substituted aromatic compounds.
Dehydrogenation and Aromatization
While not a rearrangement in the classical sense of intramolecular atom migration, the catalytic dehydrogenation of the saturated ring in this compound to form 1-methylnaphthalene is a significant transformation. This process is a key reaction in certain industrial applications and can be considered a type of molecular restructuring. udayton.edu This reaction is often reversible, with the hydrogenation of naphthalene derivatives being a common method for synthesizing tetralins. smolecule.comnih.gov
Interactive Data Table: Examples of Rearrangement and Related Reactions
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product(s) |
| Disproportionation | 5-Methyltetralin osti.gov | ZnCl₂ osti.gov | Tetralin, other methyltetralins osti.gov |
| Cascade Reaction | Cyclopentanone nih.gov | H-ZSM-5 zeolite nih.gov | Methylindan, Tetralin nih.gov |
| Dehydrogenation | This compound | Dehydrogenation catalyst udayton.edu | 1-Methylnaphthalene udayton.edu |
| Skeletal Rearrangement/ Aromatization | Iodomethyl cyclopentanones, Amines chemrxiv.org | Photoredox/cobaloxime dual catalyst chemrxiv.org | Arylamines chemrxiv.org |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for the definitive structural assignment of 5-methyltetraline and for distinguishing it from its isomers, such as 1-methyltetralin and 6-methyltetralin. The differentiation is based on the number of unique signals, their chemical shifts (δ), and the splitting patterns (for ¹H NMR), which are dictated by the molecule's symmetry and the electronic environment of each nucleus.
In this compound, the plane of symmetry is lost, resulting in all ten carbon atoms being chemically non-equivalent. This leads to ten distinct signals in the ¹³C NMR spectrum. Similarly, the protons on the aromatic and aliphatic rings are in unique environments, giving rise to a complex ¹H NMR spectrum.
In contrast, an isomer like 6-methyltetralin possesses a plane of symmetry, which simplifies its spectra. This symmetry makes certain pairs of carbons and protons chemically equivalent, reducing the total number of signals observed. For instance, C1 and C4, as well as C2 and C3, in 6-methyltetralin are equivalent, leading to fewer than 11 signals in its ¹³C NMR spectrum. queensu.ca The analysis of these spectral patterns is crucial for isomer differentiation. researchgate.net
The chemical shifts in ¹³C NMR are particularly informative. Aromatic carbons typically resonate between 110-160 ppm, while aliphatic carbons appear further upfield (20-40 ppm). The methyl carbon introduces an additional signal, usually in the 15-25 ppm range. The specific shifts are influenced by the position of the methyl group on the tetralin framework. aist.go.jpresearchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for Methyltetralin Isomers Note: The following table contains predicted and experimental data for related isomers to illustrate the principles of differentiation. Specific experimental values for this compound may vary based on solvent and experimental conditions.
| Carbon Position | 1-Methyltetralin (Experimental, ppm) | This compound (Predicted, ppm) | 6-Methyltetralin (Predicted, ppm) |
|---|---|---|---|
| C1 | 30.2 | ~30 | ~29 |
| C2 | 19.4 | ~23 | ~23 |
| C3 | 29.5 | ~23 | ~23 |
| C4 | 29.1 | ~30 | ~29 |
| C4a | 134.8 | ~135 | ~134 |
| C5 | 128.9 | ~136 (Substituted) | ~127 |
| C6 | 125.8 | ~126 | ~136 (Substituted) |
| C7 | 128.8 | ~129 | ~129 |
| C8 | 126.1 | ~121 | ~127 |
| C8a | 136.9 | ~137 | ~134 |
Data for 1-Methyltetralin sourced from SpectraBase. acs.org Predicted values are estimated based on substituent effects and data for related compounds.
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for investigating reaction mechanisms. nih.gov By replacing hydrogen with deuterium at specific positions in a reactant, chemists can trace the path of these atoms throughout a chemical transformation.
While specific studies on this compound are not prevalent, research on the formation of the closely related 1-methyltetralin provides a clear example of this methodology's utility. In studies of Friedel-Crafts cyclialkylation reactions, deuterium labeling was used to understand the formation of methyltetralins from deuterated phenylalkyl chlorides. Researchers were able to demonstrate that molecular rearrangement occurs in the side-chain before the cyclization step. The position of the deuterium label in the final 1-methyltetralin product, confirmed by NMR and mass spectroscopy, provided conclusive evidence against other possible mechanistic pathways, such as the formation of a seven-membered ring intermediate. aist.go.jp This type of isotopic labeling and subsequent ²H NMR analysis is crucial for unraveling complex reaction kinetics and pathways. nist.govrsc.org
High-Resolution ¹H and ¹³C NMR for Structural Assignment and Isomer Differentiation
Infrared (IR) Spectrography
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its molecular vibrations. gsu.edu It is an effective method for identifying the functional groups present in a molecule. unica.itaist.go.jp
The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: a substituted aromatic ring and a saturated aliphatic ring.
The main vibrational modes can be assigned as follows:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, these are sharp, medium-intensity bands indicating the C(sp²)-H bonds of the benzene (B151609) ring.
Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, these strong bands arise from the C(sp³)-H bonds of the methyl group and the four methylene (B1212753) (-CH₂-) groups in the saturated ring.
Aromatic C=C Stretching: These absorptions appear in the 1600-1450 cm⁻¹ region and are characteristic of the benzene ring.
C-H Bending Vibrations: The fingerprint region (below 1400 cm⁻¹) contains complex patterns from various C-H bending (scissoring, rocking, wagging) and C-C stretching vibrations that are unique to the molecule's specific substitution pattern.
Table 2: Characteristic IR Absorption Bands for this compound Based on data from the NIST Chemistry WebBook for this compound (Gas Phase).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 2800 - 3000 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1490, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, making it complementary to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds and skeletal vibrations, offering a detailed view of a molecule's fundamental structure.
A comprehensive investigation of this compound's molecular structure and bonding can be achieved using Raman spectroscopy. While a specific spectrum for the 5-methyl isomer is not widely published, data from the parent compound, tetralin, reveals the key features that would be expected.
Raman spectra are valuable for analyzing the carbon framework. The key expected signals for this compound would include:
Aromatic Ring Vibrations: Strong Raman scattering is expected from the symmetric "ring breathing" mode of the substituted benzene ring. The C=C stretching vibrations within the aromatic ring also produce intense Raman signals, typically in the 1550-1650 cm⁻¹ region.
C-C Skeletal Vibrations: The various C-C single bonds of the fused aliphatic and aromatic rings give rise to a series of bands in the fingerprint region (400-1400 cm⁻¹). These vibrations provide a unique structural fingerprint of the tetralin core.
C-H Stretching: Both aromatic and aliphatic C-H stretching modes are observable, though they are often less intense in Raman than in IR spectra.
By analyzing the precise frequencies and intensities of these Raman shifts, detailed information about the molecular conformation and bonding can be deduced, providing a complete picture when combined with NMR and IR data.
Quantitative Spectroscopic Parameter Development for Chemical Analysis
The development of quantitative spectroscopic methods is fundamental for determining the concentration of a specific analyte in a sample. For a compound like this compound, techniques such as UV-Vis, Raman, or FTIR spectroscopy could theoretically be employed for direct quantitative analysis. The underlying principle for these methods is often the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. atlas.org
To develop a quantitative model, a series of standard solutions with known concentrations of pure this compound would be prepared. metrohm.com A calibration curve is then generated by plotting the spectroscopic response (e.g., absorbance at a specific wavelength) against the concentration of the standards. atlas.orglongdom.org This curve serves as the quantitative model for determining the concentration of this compound in unknown samples by measuring their spectroscopic response.
However, in practical applications, this compound is often part of complex mixtures, such as petroleum fractions or environmental samples, where the spectra of various components overlap. epdf.pub In such cases, direct spectroscopic quantification is challenging. Therefore, quantification is more commonly achieved by coupling a separation technique with a detector. For instance, studies involving the analysis of organic compounds in atmospheric aerosols have quantified this compound using two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-ToF-MS). researchgate.netcopernicus.org In this approach, quantification relies on creating multi-point calibration curves from authentic standards, where the integrated peak area from the chromatogram is correlated with concentration. copernicus.orgcopernicus.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways that are valuable for structural identification. The mass spectrum of this compound (C₁₁H₁₄) shows a distinct fragmentation pattern that confirms its molecular structure. nih.gov
The molecular ion (M⁺) peak appears at a mass-to-charge ratio (m/z) of 146, which corresponds to the molecular weight of the compound. The most intense peak in the spectrum, known as the base peak, is observed at m/z 131. This prominent fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation for methylated aromatic compounds. Another significant fragment is found at m/z 118. nih.gov
Table 1: Key Electron Ionization Mass Spectrometry Data for this compound This interactive table summarizes the main fragments observed in the EI mass spectrum of this compound.
| Fragment | m/z Value | Relative Intensity | Proposed Loss from Molecular Ion (m/z 146) |
|---|---|---|---|
| Molecular Ion | 146 | Third Highest | N/A |
| Base Peak | 131 | Highest | -15 (•CH₃) |
| Fragment Ion | 118 | Second Highest | -28 (C₂H₄) |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating individual components from a mixture, which is crucial for both purity assessment and the analysis of complex samples containing isomeric compounds.
Gas chromatography is the premier technique for the separation and analysis of volatile and semi-volatile compounds like methyltetralins. The separation of this compound from its structural isomers (e.g., 1-methyltetraline (B74724), 2-methyltetraline, and 6-methyltetraline) is a significant analytical challenge due to their similar boiling points and chemical properties. The choice of GC column and operating conditions is critical to achieving resolution between these isomers.
The retention of a compound on a GC column is a key identification parameter. The Kovats retention index (RI) is a standardized measure of retention that is independent of many operational variables. For this compound, several retention indices have been determined on standard non-polar stationary phases, which are commonly used for hydrocarbon analysis. nih.gov
Table 2: Kovats Retention Indices for this compound This interactive table displays reported retention indices for this compound on standard non-polar GC columns.
| Retention Index Value | Reference Type |
|---|---|
| 1272 | Standard non-polar |
| 1294 | Standard non-polar |
| 1261 | Standard non-polar |
| 1288 | Standard non-polar |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) provides superior separating power. In one such application analyzing atmospheric aerosols, this compound was identified among hundreds of organic compounds. researchgate.netcopernicus.org This separation was achieved using a non-polar SGE DBX5 column in the first dimension and a more polar SGE DBX50 column in the second dimension, demonstrating the capability of advanced GC techniques to resolve complex isomeric mixtures. copernicus.org The use of this compound as a certified reference standard is also common in analytical laboratories for the calibration and quality control of methods targeting petroleum-related compounds. chiron.noscribd.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations utilize the principles of quantum mechanics to model chemical phenomena. nsps.org.ngrsc.org These methods are fundamental for understanding reaction mechanisms, allowing for the detailed study of pathways that may be difficult to observe experimentally. rsc.orgnih.gov For a molecule such as 5-methyltetraline, these calculations can predict the course of chemical reactions, including the formation of intermediates and the energy required for the reaction to proceed. weizmann.ac.ilrsc.org
A primary application of quantum chemical calculations is the mapping of reaction pathways. rsc.orghokudai.ac.jp This process involves identifying the most energetically favorable route from reactants to products on a potential energy surface. Key to this is the characterization of transition states, which are the high-energy structures that exist at the peak of the energy barrier between reactants and products. nih.gov
Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore potential reaction pathways, including those involving bond formation and dissociation. hokudai.ac.jpchemrxiv.org By calculating the relative energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a given reaction. weizmann.ac.il This provides deep insight into the mechanism, helping to understand why certain products are formed over others. nih.govnih.gov For instance, in reactions involving the tetralin core, such as dehydrogenation or substitution, these calculations could reveal the step-by-step molecular transformations.
Each individual step in a reaction mechanism is known as an elementary step, and each has an associated energy barrier called the activation energy (Ea). uri.edu Quantum chemical calculations provide a means to compute these activation energies. opentextbc.ca The Arrhenius equation mathematically relates the rate constant of a reaction to its activation energy and temperature. opentextbc.calibretexts.org
Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms and molecules. nsps.org.ng It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of organic molecules. nsps.org.ngglobalresearchonline.net DFT calculations can predict various molecular properties based on the molecule's electron density. nsps.org.ng
DFT is particularly effective for calculating key electronic parameters that govern a molecule's reactivity. mdpi.comirjweb.com These include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. physchemres.orgnih.gov
A small HOMO-LUMO gap generally signifies a molecule that is more reactive and easily excitable. mdpi.com These parameters help predict how this compound might interact with other reagents, such as electrophiles or nucleophiles. irjweb.com While specific DFT data for this compound is not available in the reviewed literature, the table below illustrates the typical electronic parameters that would be calculated.
Interactive Table: Illustrative Electronic Parameters from DFT Calculations
This table provides an example of the kind of data generated from DFT calculations for a molecule like this compound. The values are for illustrative purposes only.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.90 |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 5.85 |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | 0.95 |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | 2.45 |
| Electronegativity (χ) | Power to attract electrons ( (I+A)/2 ) | 3.40 |
Another significant application of DFT is the determination of a molecule's equilibrium geometry and the prediction of its vibrational spectra (Infrared and Raman). globalresearchonline.netmjcce.org.mk The process begins with geometry optimization, where the algorithm systematically alters the molecule's structure to find the arrangement with the lowest possible energy, representing its most stable conformation. globalresearchonline.net
Once the optimized geometry is found, a frequency calculation can be performed. This computes the energies of vibrational modes within the molecule. derpharmachemica.com The results can be used to generate a theoretical vibrational spectrum. arxiv.org This theoretical spectrum is an invaluable tool for interpreting experimental spectra, as it allows for the assignment of specific absorption bands to particular molecular motions (e.g., C-H stretching, ring deformations). derpharmachemica.comcore.ac.uk Comparing the theoretical spectrum of this compound with an experimentally measured one can confirm the molecular structure and provide confidence in the computational model. nih.govmjcce.org.mk
Prediction of Electronic Parameters (e.g., HOMO, LUMO, Energy Gaps)
Molecular Modeling and Simulation
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. sathyabama.ac.ininventi.in These methods can range from detailed quantum mechanical approaches to more simplified classical mechanics models (force fields). sathyabama.ac.inmolsis.co.jp
Molecular dynamics (MD) simulations, a key component of molecular modeling, use classical physics to simulate the movement of atoms and molecules over time. mpg.de For a molecule like this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvents, or its behavior within a larger system, such as a polymer matrix or at a catalyst's surface. mpg.demdpi.com These simulations provide a dynamic picture of molecular behavior that is often inaccessible through static calculations or experimental methods alone, offering insights into macroscopic properties based on microscopic interactions. sathyabama.ac.in
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. taltech.eenobelprize.org For this compound, the analysis focuses on the puckering of the saturated six-membered ring and the orientation of the methyl group.
The tetralin ring system is not planar. The saturated portion adopts a flexible half-chair conformation to minimize steric and torsional strain. nih.gov In this arrangement, substituents on the saturated ring can occupy two distinct positions: pseudo-axial (pointing roughly perpendicular to the plane of the ring) and pseudo-equatorial (pointing roughly outwards from the ring). The interconversion between these conformers occurs rapidly at room temperature.
The stability of these conformers is primarily dictated by steric interactions. For the this compound molecule, the methyl group is attached to the aromatic part of the ring system, adjacent to the fused saturated ring. The primary conformational flexibility arises from the half-chair puckering of the non-aromatic ring. Computational methods, such as molecular mechanics (MMFF94s) and density functional theory (DFT), are used to calculate the potential energy surface of the molecule and identify the most stable conformers. nih.gov
Studies on substituted tetralins have shown that the half-chair conformation is the most energetically preferred. nih.gov The presence of substituents influences the relative energies of different conformers. While specific energy values for this compound are not extensively documented in readily available literature, the principles of conformational analysis suggest that the molecule will exist as a dynamic equilibrium of half-chair conformers. The stability would be influenced by the interactions between the methyl group and the hydrogen atoms on the adjacent saturated ring.
Table 1: Theoretical Conformational Preferences of Substituted Tetralins This table is illustrative, based on general principles and findings for analogous structures, as specific data for this compound is limited.
| Conformer Feature | Description | Predicted Stability Factor |
|---|---|---|
| Ring Puckering | The saturated ring adopts a half-chair conformation. | High - Minimizes ring strain. |
| Methyl Group Position | The C5-methyl group is on the aromatic ring, limiting its direct conformational impact on ring puckering compared to a substituent on the saturated ring. | The primary influence is electronic and steric interaction with the adjacent CH2 group. |
Forced degradation and stability studies under various conditions (temperature, humidity, light) are standard in pharmaceutical development to determine shelf-life and degradation pathways. synergbiopharma.comcrystalpharmatech.com While this compound is noted for its thermal stability, particularly in applications like fuel additives, detailed computational studies on its degradation pathways are not widely published. smolecule.com
Computational Approaches to Catalyst-Substrate Interactions
Computational modeling is a key tool for elucidating the mechanisms of catalytic reactions and designing more efficient catalysts. rsc.orgrsc.orgrsc.org In the context of this compound, theoretical studies can model its interaction with catalysts, particularly in hydrogenation reactions where it serves as a substrate. smolecule.com
The interaction between a substrate like this compound and a catalyst is governed by non-covalent interactions, including van der Waals forces, electrostatic interactions, and in some cases, hydrogen bonding. mdpi.comnih.gov Computational methods such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model these interactions and map out the reaction pathway. nih.govnih.gov
Research on the hydrogenation of related compounds, such as 2-methylnaphthalene (B46627), provides a framework for understanding these interactions. researchgate.net DFT calculations are used to investigate the adsorption of the substrate onto the catalyst surface (e.g., Nickel or other transition metals), identify the transition states for the hydrogenation steps, and calculate the activation energy barriers. researchgate.netd-nb.info
Key aspects investigated computationally include:
Adsorption Geometry: Determining the most stable orientation of this compound on the catalyst's active site. The steric hindrance from the methyl group can influence how the molecule binds, which in turn affects the selectivity of the hydrogenation.
Transition State Analysis: Calculating the structure and energy of transition states for the addition of hydrogen atoms. This helps to understand the rate-determining step of the reaction. mdpi.com
Electronic Effects: Analyzing how the electron-donating nature of the methyl group affects the electron density of the aromatic ring and its interaction with the catalyst.
For example, in the hydrogenation of methylnaphthalenes over Ni-based catalysts, DFT studies can reveal how the interaction between the nickel surface and the aromatic system facilitates the breaking of H-H bonds and their addition to the substrate. researchgate.netresearchgate.net The model would explore how this compound, as the substrate, fits into the catalyst's active site and how non-covalent forces stabilize the catalyst-substrate complex, guiding the reaction towards the desired product. nih.gov
Table 2: Computational Methods in Catalyst-Substrate Interaction Studies
| Computational Method | Application to this compound Catalysis | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating adsorption energies, reaction energy profiles, and transition state structures for hydrogenation. nih.govd-nb.info | Reaction mechanism, rate-determining steps, influence of methyl group on reactivity and selectivity. researchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of this compound at the catalyst interface under reaction conditions. nih.gov | Understanding substrate mobility, solvent effects, and conformational changes during the catalytic process. |
| QM/MM | Modeling large, complex catalyst systems (e.g., enzymes or zeolites) where only the active site is treated with high-level quantum mechanics. nih.gov | Provides a balance between accuracy and computational cost for studying reactions in complex environments. |
| Energy Decomposition Analysis (EDA) | Quantifying the non-covalent interactions (electrostatic, steric, dispersion) between this compound and the catalyst. nih.gov | Reveals the nature of the binding forces that control substrate orientation and catalyst selectivity. |
These theoretical approaches are crucial for moving from descriptive models to predictive ones, enabling the rational design of new catalysts for specific transformations of substrates like this compound. rsc.org
Structure Activity Relationship Sar Studies of 5 Methyltetraline Derivatives
Influence of Methyl Group Position and Stereochemistry on Reactivity
The position of the methyl group on the tetraline core significantly influences the molecule's reactivity. For instance, the presence of a methyl group enhances the basicity of the aromatic ring, which can increase the concentration of the protonated form of the reactant. osti.gov Studies comparing 1-methyltetralin and 5-methyltetralin have shown differences in their cracking behavior. osti.gov While the cracking of 1-methyltetralin might be expected to occur more readily, the formation of a more stable secondary carbonium ion during the cleavage of the saturated ring of 5-methyltetralin suggests its formation could be more facile. osti.gov
The stereochemistry of substituents, particularly in pharmacologically active derivatives, plays a crucial role. For example, in C5-oxygenated 2-aminotetralins, both 2R and 2S enantiomers can bind to dopamine (B1211576) receptors, but only the 2S antipodes are capable of activating them. nih.gov Furthermore, the conformation of the methyl group (axial vs. equatorial) can impact steric interactions within the molecule, influencing the stability of different conformations. fiveable.me In disubstituted cyclohexanes, which share a similar saturated ring system, bulky methyl groups prefer equatorial positions to minimize steric hindrance. fiveable.me
Exploration of Substituent Effects on Aromaticity and Saturation
Aromaticity:
The aromatic ring of 5-methyltetraline can undergo electrophilic aromatic substitution, and the nature of the substituents dictates the reaction's rate and regioselectivity. solubilityofthings.comphiladelphia.edu.jo
Activating Groups: Electron-donating groups (e.g., -OH, -NH2) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. solubilityofthings.comphiladelphia.edu.jo These groups generally direct incoming electrophiles to the ortho and para positions. philadelphia.edu.jo
Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density of the ring, making it less reactive towards electrophiles. solubilityofthings.comphiladelphia.edu.jo These groups typically direct incoming electrophiles to the meta position. philadelphia.edu.jo
The methyl group at the 5-position is itself an activating group, influencing the position of further substitutions on the aromatic ring. philadelphia.edu.jo
Saturation:
The saturated portion of the tetraline molecule can also be influenced by substituents. For example, the presence of a β-hydroxy group can increase solvolysis rates compared to analogs without this group, highlighting the role of hydrogen bonding in stabilizing reaction intermediates. The hydrogenation of the aromatic ring to yield more saturated compounds is a common reaction, often facilitated by catalysts. smolecule.com Conversely, dehydrogenation of the saturated ring can lead to the formation of naphthalene (B1677914) derivatives.
SAR in Pharmacologically Active Derivatives
The this compound scaffold is a component of various pharmacologically active compounds, particularly those targeting neurotransmitter receptors.
5-HT1A Receptors: Derivatives of this compound have been explored as ligands for the 5-HT1A receptor. nih.govnih.gov For instance, (1S,2R)-8-Hydroxy-1-methyl-2-(dipropylamino)tetralin has been identified as a potent but partial 5-HT1A receptor agonist. nih.gov SAR studies on related compounds have shown that introducing different substituents at the C8 position can modulate activity, with a C8-carboxamide derivative behaving as a selective 5-HT1A receptor agonist. nih.gov In other series, all R-enantiomers were found to be full agonists at 5-HT1A receptors, while the corresponding S-enantiomers acted as partial agonists or antagonists. nih.gov The nature of the N-alkyl substituents also plays a critical role in receptor affinity and efficacy. nih.gov
5-HT6 Receptors: The 5-HT6 receptor is another important target for drug discovery, particularly for cognitive disorders. mdpi.commdpi.com While direct SAR studies on this compound derivatives for this receptor are less common, broader studies on 5-HT6 receptor ligands highlight the importance of specific structural motifs, such as an arylsulfonyl group, for binding and antagonist activity. nih.gov However, some derivatives without this group, like certain tryptamines, can act as agonists. nih.gov
5-HT2A Receptors: The 5-HT2A receptor is a primary target for psychedelic drugs and some antipsychotics. wikipedia.orgmdpi.com SAR studies of various ligand classes have revealed that specific structural features are necessary for high-affinity binding and functional activity. wikipedia.org For example, in a series of indole (B1671886) derivatives, compounds D2AAK5 and D2AAK7 were identified as potent ligands for both 5-HT1A and 5-HT2A receptors, with their activity influenced by the specific substitutions on the indole ring. mdpi.com
Many this compound derivatives exhibit affinity for dopamine receptors, often in conjunction with activity at serotonin (B10506) receptors.
D2 Receptors: A number of C1-methyl-substituted derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin have been synthesized and evaluated for their activity at central dopamine receptors. nih.gov These studies have led to the classification of compounds as classical pre- and postsynaptic agonists, preferential presynaptic agonists, and pre- and postsynaptic antagonists. nih.gov O-methylation of certain derivatives was found to increase their dopamine receptor antagonistic activity. nih.gov Furthermore, some derivatives of cis-2-amino-8-hydroxy-1-methyltetralin have been characterized as mixed 5-HT1A receptor agonists and dopamine D2 receptor antagonists. nih.gov
The following table summarizes the structure-activity relationships of some this compound derivatives at dopamine receptors.
| Compound Class | Key Structural Features | Dopamine Receptor Activity |
| C1-methyl-substituted 5-hydroxy-2-(di-n-propylamino)tetralin derivatives | Stereochemistry at C1 and C2, N-substituents | Agonists, Antagonists |
| C5-oxygenated (1S,2R)-2-amino-1-methyltetralin derivatives | O-methylation | Increased antagonistic activity |
| (R)-5-methoxy-2-(propylamino)tetralins | N-arylmethyl substitution | Antagonists or inverse agonists |
While direct studies focusing solely on the analgesic activity of this compound derivatives are limited in the provided context, the modulation of serotonin and dopamine receptors is known to play a role in pain perception. Therefore, the SAR data for these receptors can be extrapolated to infer potential analgesic properties. For example, compounds with potent activity at 5-HT1A receptors could potentially exhibit analgesic effects. Further research is needed to establish a direct correlation between the structure of this compound derivatives and their analgesic activity.
Interactions with Dopamine Receptors (e.g., D2)
Structure-Performance Relationships in Catalytic Applications
The structural features of this compound and its derivatives also influence their performance in catalytic processes. The presence and position of the methyl group can affect the reactivity of the molecule in reactions such as cracking and hydrogenation. osti.gov For instance, in catalytic cracking, the stability of the carbocation intermediates formed from different methyltetralin isomers plays a key role in determining the reaction pathway and product distribution. osti.gov
In the context of organometallic chemistry, the aromatic ring of tetralin derivatives can act as a ligand for transition metals. The electronic properties of the ring, which are influenced by substituents like the methyl group, can affect the stability and reactivity of the resulting metal complexes. For example, electron-donating groups can enhance the ability of the aromatic ring to coordinate with a metal center, which is a key aspect in many catalytic cycles.
Advanced Research Applications of 5 Methyltetraline
Intermediate in Complex Organic Synthesis
The molecular architecture of 5-methyltetraline, which combines a partially saturated ring with a methyl-substituted aromatic ring, makes it a valuable intermediate for constructing more complex molecules. smolecule.com Its functional groups are amenable to various chemical modifications, allowing researchers to use it as a foundational component for a range of specialized chemicals. smolecule.com
In the fields of medicinal chemistry and agricultural science, this compound serves as a precursor or intermediate for synthesizing active compounds. smolecule.com The tetralin core is a structural element present in various biologically active molecules. Researchers utilize this compound as a starting material, modifying its structure through subsequent chemical reactions to build more elaborate molecules designed for pharmaceutical or agrochemical applications. smolecule.comnih.gov Its role is crucial in the synthesis pathways that lead to the creation of specific drugs and pesticides. nih.gov
This compound is also employed as an intermediate in the production of dyes, resins, and fragrances. smolecule.com The compound can undergo chemical transformations to yield molecules with specific desired properties for these applications. For instance, its structure can be altered to create compounds with particular chromophores for dyes or to develop specific olfactory notes required in the fragrance industry. In the polymer industry, it can be a building block for certain types of resins. smolecule.com
Beyond its direct use as a precursor, this compound is central to the development of other specialized chemical intermediates. Its structure allows for a variety of reactions, such as oxidation to form hydroxylated derivatives or electrophilic substitution on the aromatic ring to introduce other functional groups. smolecule.com These reactions convert this compound into new, more complex intermediates that are then used in multi-step synthesis processes. smolecule.com It can be synthesized through methods like the hydrogenation of naphthalene (B1677914) derivatives, making it an accessible intermediate for further chemical elaboration. smolecule.comacs.org
Role in the Synthesis of Dyes, Resins, and Fragrances
Fuel Additive Research
The properties of this compound have led to its investigation as a potential fuel additive. smolecule.com Research in this area focuses on its thermal stability and its ability to enhance combustion, properties that are highly desirable for high-performance fuels. smolecule.comnih.gov
Research indicates that tetralin and its derivatives, including this compound, are valuable components in the formulation of thermally-stable fuels, such as jet fuel. nih.gov The compound's inherent stability and its potential to improve combustion efficiency make it a subject of study for enhancing fuel performance. smolecule.com The deep hydrogenation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds related to this compound's precursor, is known to yield cycloalkanes that significantly improve the density, calorific value, and thermal stability of fuels. mdpi.com this compound is also identified as a component in surrogate fuel mixtures used in combustion research to model the behavior of complex diesel fuels. crcao.org
Liquid Organic Hydrogen Carrier (LOHC) Systems
A significant and novel application of this compound is its role as a key intermediate in Liquid Organic Hydrogen Carrier (LOHC) systems. acs.org LOHC technology offers a promising method for the safe storage and transport of hydrogen, where a liquid organic compound is hydrogenated to store hydrogen and later dehydrogenated to release it. wikipedia.orgdiva-portal.org
Recent studies have explored the 1-methylnaphthalene (B46632)/methyldecalin pair as a potential LOHC system. acs.org In this process, 1-methylnaphthalene (the hydrogen-lean molecule) is catalytically hydrogenated to store hydrogen. The reaction proceeds through the formation of methyltetralin isomers, with this compound being a primary intermediate product. This intermediate is subsequently hydrogenated further to form methyldecalin (the hydrogen-rich molecule). acs.org
Research findings show that during the hydrogenation of 1-methylnaphthalene over various noble metal catalysts, this compound is consistently formed as a major intermediate product before the reaction proceeds to full saturation. acs.org
Table 1: Role of this compound in the Hydrogenation of 1-Methylnaphthalene for LOHC Applications
| Catalyst System | Substrate | Key Intermediates | Research Finding |
|---|
Investigation of Hydrogen Storage and Release Cycles
The viability of a Liquid Organic Hydrogen Carrier (LOHC) system is fundamentally dependent on the efficiency and stability of its hydrogen storage (hydrogenation) and release (dehydrogenation) cycles. wikipedia.org Research into this compound's role in these cycles is integral to optimizing LOHC performance.
The process begins with the hydrogenation of an unsaturated organic compound, in this case, a naphthalene derivative, to its saturated counterpart, thereby "storing" hydrogen. wikipedia.orgsmolecule.com This reaction is exothermic and typically occurs at elevated pressures and temperatures in the presence of a catalyst. wikipedia.org Subsequently, the stored hydrogen is released through an endothermic dehydrogenation reaction, regenerating the original unsaturated compound for reuse. acs.orgwikipedia.org
Studies have shown that the hydrogenation of 1-methylnaphthalene initially produces both 1-methyltetraline (B74724) and this compound. acs.orgosti.gov The relative yields of these isomers can be influenced by the choice of catalyst. osti.gov For instance, with a ZnCl2 catalyst, 1-methyltetralin is the predominant product, whereas using AlCl3 results in comparable amounts of both 1- and this compound. osti.gov This indicates that the reaction pathway and the subsequent hydrogen release characteristics can be tailored through catalyst selection.
The hydrogen storage and release cycles are complex processes that can involve multiple reaction steps and intermediates. acs.orgosti.gov For example, this compound can further undergo hydrogenation to form various stereoisomers of 1-methyldecalin. acs.org It can also undergo disproportionation to produce tetralin. osti.gov Understanding these intricate reaction networks is crucial for maximizing hydrogen storage capacity and ensuring the long-term stability and reversibility of the LOHC system. fraunhofer.deenergy.gov
Table 1: Key Reactions in the 1-Methylnaphthalene LOHC System
| Reaction Type | Reactant(s) | Product(s) | Significance |
| Hydrogenation | 1-Methylnaphthalene | 1-Methyltetraline, this compound | Initial hydrogen storage step. acs.orgosti.gov |
| Hydrogenation | Methyltetralins | Methyldecalins | Further saturation, increasing hydrogen storage. acs.org |
| Isomerization | 1-Methyltetraline ↔ this compound | 1-Methyltetraline, this compound | Affects product distribution and system properties. acs.org |
| Disproportionation | This compound | Tetralin, Dimethylnaphthalene | A side reaction that can influence the overall efficiency and composition of the LOHC. osti.gov |
| Dehydrogenation | Methyltetralins, Methyldecalins | 1-Methylnaphthalene, Hydrogen | Hydrogen release step, regenerating the carrier. acs.orgrsc.org |
Catalyst Design for LOHC System Performance
The design and selection of catalysts are paramount to the performance of LOHC systems utilizing this compound. Catalysts play a critical role in determining the rates, selectivity, and efficiency of both the hydrogenation and dehydrogenation reactions. acs.orgrsc.org
Research has explored various catalysts for the hydrogenation of 1-methylnaphthalene, the precursor to this compound. Noble metal catalysts such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) supported on materials like activated carbon or alumina (B75360) have been investigated. acs.org The choice of both the active metal and the support material significantly influences the reaction pathways and product distribution. acs.org
For example, a study revealed that most carbon-supported catalysts favored the formation of this compound from 1-methylnaphthalene, with the exception of Pt/C, which predominantly yielded 1-methyltetraline. acs.org Furthermore, the Rh/Al2O3 catalyst demonstrated superior kinetics, high selectivity towards the fully hydrogenated methyldecalins, and better stability compared to other alumina-supported catalysts. acs.org
Catalyst deactivation is another critical aspect of LOHC system design. acs.org The formation of certain intermediates or byproducts can lead to a decrease in catalytic activity over time. Understanding the mechanisms of deactivation is essential for developing robust and long-lasting catalysts.
Table 2: Investigated Catalysts for the 1-Methylnaphthalene LOHC System
| Catalyst | Support | Key Findings |
| Pd, Pt, Rh, Ru | Activated Carbon | Generally favor the formation of this compound. acs.org |
| Pt | Activated Carbon | Predominantly yields 1-methyltetraline. acs.org |
| Rh | Alumina | Exhibits faster kinetics and higher selectivity to methyldecalins. acs.org |
| ZnCl2 | (Lewis Acid) | Favors the formation of 1-methyltetraline. osti.gov |
| AlCl3 | (Lewis Acid) | Produces comparable yields of 1- and this compound. osti.gov |
Green Chemistry Principles in 5 Methyltetraline Research and Production
Atom Economy Maximization in Synthetic Protocols
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in a chemical process into the final product, thereby minimizing waste. wikipedia.orgjocpr.com The goal is to design synthetic routes where the majority of the atoms from the reactants are found in the desired product. primescholars.com A high atom economy signifies a more efficient and less wasteful process. wikipedia.org
In the synthesis of 5-Methyltetraline, traditional methods may involve reactions with poor atom economy, generating significant byproducts. For instance, certain multi-step syntheses might utilize stoichiometric reagents that are not incorporated into the final product, leading to waste. wikipedia.org
Modern approaches to synthesizing this compound and its derivatives are increasingly focused on improving atom economy. This involves the careful selection of reactions that are inherently more efficient. Addition reactions, for example, are highly atom-economical as they involve the combination of all reactant atoms into a single product. primescholars.com Research into catalytic hydrogenation processes for naphthalene (B1677914) derivatives to produce tetralins is a step in this direction, as hydrogenation can, in principle, achieve 100% atom economy. wikipedia.orglibretexts.org
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Description | Atom Economy Potential |
| Addition | Two or more molecules combine to form a larger one. | High (often 100%) |
| Substitution | Part of one molecule is replaced by another atom or group. | Moderate to Low |
| Elimination | A pair of atoms or groups are removed from a molecule. | Low |
| Rearrangement | A molecule's structural formula is rearranged. | High (often 100%) |
This table provides a general overview of the atom economy potential for different reaction types relevant to organic synthesis.
The development of synthetic pathways that minimize the use of protecting groups or other temporary modifications is another strategy to enhance atom economy, as these additional steps introduce reagents that are ultimately removed, generating waste. yale.edu
Utilization of Renewable Feedstocks
The shift from depletable fossil fuels to renewable feedstocks is a fundamental aspect of green chemistry, aiming to create a more sustainable chemical industry. yale.edutradebe.com Renewable feedstocks are derived from biological sources such as agricultural products, forestry residues, and algae. tradebe.comtopsoe.com
Currently, the production of this compound and other aromatic compounds is heavily reliant on petrochemical sources. wur.nl However, research is actively exploring pathways to produce these valuable chemicals from biomass. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is a particularly promising renewable feedstock. heraeus-precious-metals.com
One innovative approach involves the conversion of xylose, a sugar derived from the hemicellulose component of biomass, into valuable chemical intermediates. nih.gov Recent studies have demonstrated a two-step method for synthesizing methylindan and tetralin from xylose. nih.gov This process first involves the direct hydrogenolysis of xylose to cyclopentanone (B42830) (CPO) using a bimetallic catalyst, followed by a cascade of reactions including self-aldol condensation, rearrangement, and aromatization over a zeolite catalyst to produce the desired bicyclic aromatics. nih.gov While this specific research focuses on a mixture of products, it highlights a viable strategy for producing the core tetralin structure from renewable resources.
The development of biorefineries that can process various types of biomass into a range of chemical products, including aromatic compounds, is a key area of ongoing research and development. topsoe.comheraeus-precious-metals.com
Catalysis for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering a pathway to more efficient and selective chemical transformations. yale.edu Catalysts increase the rate of a reaction without being consumed in the process, allowing for the use of smaller quantities compared to stoichiometric reagents. pressbooks.pub They can also enable reactions to occur under milder conditions, such as lower temperatures and pressures, which reduces energy consumption. ecoonline.com
In the synthesis of this compound, catalysts play a crucial role, particularly in hydrogenation reactions of naphthalene derivatives. smolecule.com The choice of catalyst can significantly influence the selectivity of the reaction, favoring the formation of the desired product over unwanted byproducts. For example, nickel-tungsten sulfide (B99878) catalysts have been investigated for the hydrogenation of aromatic hydrocarbons. researchgate.net The activity and selectivity of these catalysts can be tuned by adjusting the molar ratio of the constituent metals. researchgate.net
Catalysts can be broadly classified as homogeneous or heterogeneous. libretexts.org Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase, typically a solid catalyst in a liquid or gas reaction mixture. pressbooks.publibretexts.org Heterogeneous catalysts are often preferred in industrial processes because they can be easily separated from the reaction mixture and recycled, which aligns with the principles of waste reduction and economic efficiency. mdpi.com
Research into novel catalytic systems for the synthesis of tetralin derivatives continues to be an active area. This includes the development of supported metal catalysts, where the active metal is dispersed on a solid support material, enhancing its stability and recyclability. mdpi.com The use of chiral catalysts is also significant in the synthesis of specific stereoisomers of tetralin derivatives, which is particularly important in the pharmaceutical industry. google.com
Development of Environmentally Benign Solvents or Solvent-Free Reaction Conditions
Solvents are widely used in chemical reactions to dissolve reactants and facilitate their interaction. researchgate.net However, many conventional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. researchgate.net A key principle of green chemistry is to minimize or replace the use of such hazardous solvents with safer alternatives or to conduct reactions under solvent-free conditions. ecoonline.comtradebe.com
Environmentally benign solvents, often referred to as "green solvents," include water, supercritical fluids (like carbon dioxide), ionic liquids, and deep eutectic solvents. researchgate.netorientjchem.org These solvents are chosen for their low toxicity, biodegradability, and reduced environmental impact. orientjchem.org Water is a particularly attractive green solvent due to its abundance, non-toxicity, and non-flammability, although its use can be limited by the poor solubility of many organic compounds. mdpi.com
In the context of synthesizing this compound and related compounds, research is exploring the use of greener solvent systems. For instance, the use of polyethylene (B3416737) glycol (PEG) as a reaction medium has been investigated for various organic syntheses. mdpi.com The development of solvent selection guides helps chemists choose safer alternatives to undesirable solvents like benzene (B151609) or hexane. ecoonline.com
Solvent-free reactions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste and simplify product purification. rsc.org While not always feasible, the possibility of conducting reactions in the absence of a solvent is an important consideration in the design of new synthetic protocols.
Table 2: Examples of Green Solvents and Their Properties
| Solvent Type | Examples | Key Properties |
| Water | H₂O | Non-toxic, non-flammable, readily available. |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed. |
| Ionic Liquids | e.g., [BMIM][PF₆] | Low volatility, high thermal stability, tunable properties. |
| Deep Eutectic Solvents (DESs) | e.g., Choline chloride/urea | Biodegradable, low cost, easy to prepare. |
| Bio-based Solvents | e.g., Dimethyl carbonate (DMC) | Biodegradable, low toxicity. |
This table highlights some classes of green solvents and their advantageous properties, which are being explored for various chemical syntheses. orientjchem.org
Waste Prevention and Reduction Strategies in Synthetic Design
The foundational principle of green chemistry is the prevention of waste. ecoonline.cominstituteofsustainabilitystudies.comtradebe.com It is more advantageous to design processes that generate minimal waste than to treat or clean up waste after it has been created. skpharmteco.com Waste prevention can be achieved through a combination of the strategies discussed previously, such as maximizing atom economy, using catalytic reactions, and avoiding the use of auxiliary substances like solvents and separation agents. yale.edu
In the production of this compound, waste prevention strategies begin at the molecular level with the design of the synthetic route. ecoonline.com This involves a systematic approach to identify and minimize waste at its source. beeindia.gov.in Techniques such as process mass intensity (PMI) are used to evaluate and benchmark the environmental performance of a manufacturing process. PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. skpharmteco.com
Waste reduction can also be achieved through technology changes, such as implementing more efficient separation and purification techniques. beeindia.gov.in For example, moving away from energy-intensive distillations or chromatographic separations towards more sustainable methods like crystallization can significantly reduce waste. rsc.org
Furthermore, the concept of a circular economy, which involves the recycling and reuse of materials, is integral to waste prevention. projesan.com This includes the recycling of catalysts and solvents, as well as finding applications for any byproducts that are generated, turning a potential waste stream into a valuable resource. beeindia.gov.innumberanalytics.com Real-time process monitoring and control can also play a role in minimizing the formation of byproducts and optimizing reaction conditions to prevent waste. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyltraline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 5-Methyltraline typically employs Friedel-Crafts alkylation or catalytic hydrogenation of tetralin derivatives. Reaction parameters such as temperature (e.g., 80–120°C for alkylation), catalyst type (e.g., AlCl₃ vs. FeCl₃), and solvent polarity significantly impact yield and purity. For example, AlCl₃ in dichloromethane yields ~70% purity, whereas FeCl₃ in nitrobenzene improves regioselectivity but reduces yield . Optimization via Design of Experiments (DOE) is recommended to identify critical factors.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Methyltraline?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, with methyl protons resonating at δ 1.2–1.5 ppm. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (MW: 160.23 g/mol), while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% threshold for research-grade samples). Reproducibility requires calibration against certified reference materials .
Q. How can researchers assess the thermal stability of 5-Methyltraline for storage and reaction planning?
- Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen atmosphere reveals decomposition onset at ~200°C. Differential Scanning Calorimetry (DSC) identifies exothermic peaks indicative of oxidative degradation. For long-term storage, argon-purged containers at 4°C are advised. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of 5-Methyltraline formation in Friedel-Crafts reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal that methyl group orientation during electrophilic attack minimizes steric hindrance, favoring substitution at the 5-position. Kinetic studies using stopped-flow spectroscopy show a 2:1 preference for 5- over 6-methyl isomers under AlCl₃ catalysis. Isotopic labeling (e.g., deuterated solvents) can validate protonation pathways .
Q. How can contradictory data on 5-Methyltraline’s photodegradation kinetics be resolved?
- Methodological Answer : Discrepancies in reported half-lives (e.g., 12 vs. 24 hours under UV light) may stem from variations in light intensity (measured in W/m²) or solvent polarity (e.g., acetone vs. hexane). A systematic approach includes:
- Standardizing light sources using actinometers.
- Validating quantum yield calculations via comparative kinetic modeling.
- Cross-referencing with High-Resolution Mass Spectrometry (HRMS) to identify degradation byproducts .
Q. What computational chemistry models predict 5-Methyltraline’s reactivity in complex matrices (e.g., biological systems)?
- Methodological Answer : Molecular Dynamics (MD) simulations using force fields (e.g., AMBER) model interactions with lipid bilayers, predicting logP values (~3.5) for bioavailability. QSAR models correlate electronic parameters (HOMO-LUMO gaps) with antioxidant activity. Validation requires in vitro assays (e.g., DPPH radical scavenging) to confirm computational predictions .
Data Contradiction and Validation
Q. What statistical methods address variability in 5-Methyltraline’s bioactivity assays?
- Methodological Answer : False Discovery Rate (FDR) control (e.g., Benjamini-Hochberg procedure) minimizes Type I errors in high-throughput screening. For dose-response curves, nonlinear regression (Hill equation) with 95% confidence intervals accounts for replicate variability. Outlier removal must follow Grubbs’ test (α = 0.05) to ensure data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
